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Compound of Interest

Compound Name:
Depropylamino Chloro

Propafenone-d5

CAS No.: 1346598-65-9

Cat. No.: B584960

Get Quote

Executive Summary
Depropylamino Chloro Propafenone-d5 (Systematic Name: 1-[2-(3-chloro-2-

hydroxypropoxy-d5)phenyl]-3-phenylpropan-1-one) is a stable isotope-labeled derivative of

Propafenone Impurity E. It serves as a critical Internal Standard (IS) in the quantitative analysis

of Propafenone and its degradation products via LC-MS/MS.

This guide details a robust, two-step synthetic pathway utilizing Epichlorohydrin-d5 to introduce

the isotopic label. Unlike standard Propafenone synthesis which targets the aminated product,

this protocol selectively isolates the chlorohydrin intermediate, requiring precise control over

epoxide ring-opening kinetics.

Chemical Identity & Structural Analysis[1][2][3][4][5]
The target compound represents the "chlorohydrin" precursor to Propafenone, lacking the

propylamino moiety and containing a fully deuterated propoxy linker.
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Feature Specification

Common Name Depropylamino Chloro Propafenone-d5

Systematic Name
1-[2-(3-chloro-2-hydroxypropoxy-d5)phenyl]-3-

phenylpropan-1-one

Synonyms
Propafenone Impurity E-d5; Chlorohydrin-d5

intermediate

Molecular Formula

Molecular Weight ~323.83 g/mol (vs. 318.80 unlabeled)

Isotopic Label

on the 2-hydroxypropoxy chain (-OCD

CD(OH)CD

Cl)

Key Functional Groups Aryl ketone, Secondary alcohol, Alkyl chloride

Synthetic Strategy (Retrosynthesis)
The synthesis is designed to maximize isotopic efficiency by introducing the expensive

Epichlorohydrin-d5 reagent in the final assembly stages. The pathway involves the alkylation of

2'-hydroxy-3-phenylpropiophenone followed by a controlled ring-opening of the epoxide

intermediate.
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Figure 1: Step-wise synthesis from the phenylpropiophenone precursor. The d5-label is

introduced via the epichlorohydrin moiety.[1]

Detailed Experimental Protocols
Step 1: Synthesis of the Epoxide-d5 Intermediate
Objective: Alkylation of the phenol group while preserving the epoxide ring.

Reagents:

2'-Hydroxy-3-phenylpropiophenone (1.0 eq)

Epichlorohydrin-d5 (1.5 eq, >98 atom% D)

Potassium Carbonate (

), anhydrous (2.0 eq)

Acetone (HPLC Grade, dried over molecular sieves)

Protocol:

Charge a flame-dried 3-neck round bottom flask with 2'-Hydroxy-3-phenylpropiophenone

and anhydrous Acetone under

atmosphere.

Add

and stir at room temperature for 30 minutes to facilitate phenoxide formation.

Add Epichlorohydrin-d5 dropwise over 15 minutes. Note: Slow addition prevents

polymerization.

Heat the mixture to reflux (

) and stir for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the
starting phenol (
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).

Cool to room temperature and filter off inorganic salts.

Concentrate the filtrate under reduced pressure to yield the crude Epoxide-d5 oil.

Step 2: Regioselective Ring Opening to Chlorohydrin-d5
Objective: Convert the epoxide to the target chlorohydrin (Impurity E-d5) without hydrolyzing to

the diol (Impurity B).

Reagents:

Crude Epoxide-d5 (from Step 1)

Hydrochloric Acid (1M in Dioxane or Diethyl Ether)

Dichloromethane (DCM)

Protocol:

Dissolve the crude epoxide in DCM (10 mL/g) and cool to

in an ice bath.

Add 1M HCl (1.1 eq) dropwise. Critical: Do not use aqueous HCl to avoid diol formation.

Stir at

for 1 hour, then allow to warm to room temperature over 2 hours.

Monitor by HPLC or TLC. The chlorohydrin is more polar than the epoxide but less polar

than the diol.

Quench: Wash the organic layer with saturated

(aq) to neutralize excess acid, followed by brine.

Dry over
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, filter, and concentrate.

Purification: Flash column chromatography (Silica Gel 60). Elute with a gradient of

Hexane:EtOAc (95:5

80:20).

Characterization & Validation
Nuclear Magnetic Resonance (NMR)
The d5-labeling silences the signals corresponding to the propoxy side chain in the

NMR, providing a definitive confirmation of isotopic incorporation.

NMR (400 MHz,

):

7.4–7.8 (m, Aryl-H, propiophenone moiety).

3.25 (t, 2H,

).

3.05 (t, 2H,

).

Silent Region: The signals typically observed at

4.0–4.2 (

),

4.3 (CH-OH), and

3.7 (

) in the unlabeled standard will be absent or significantly suppressed, appearing only as
weak residual peaks if isotopic purity is <100%.

NMR:
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Carbon signals for the propoxy chain will appear as multiplets (due to C-D coupling) with

reduced intensity.

Mass Spectrometry (LC-MS)
Ionization: ESI Positive Mode (

) or APCI.

Expected Mass:

Unlabeled

Da (

).

Labeled

Da (

).

Isotope Pattern: Distinct chlorine signature (

ratio of ~3:1) must be preserved, shifted by +5 Da.

Analytical Workflow Diagram
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Quality Control Gates
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Figure 2: Validation workflow ensuring chemical and isotopic purity.

Storage and Stability
Storage: Store at

under inert atmosphere (

or Ar).

Stability: The chlorohydrin moiety is reactive. Avoid protic solvents (methanol/water) during

long-term storage to prevent cyclization back to the epoxide or hydrolysis to the diol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Propafenone Hydrochloride synthesis - chemicalbook [chemicalbook.com]
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Depropylamino Chloro Propafenone-d5]. BenchChem, [2026]. [Online PDF]. Available at:
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characterization-of-depropylamino-chloro-propafenone-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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